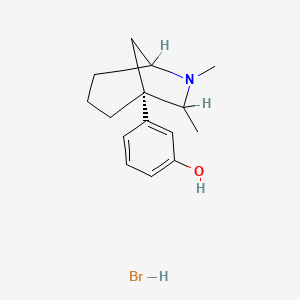
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(32Common reagents used in the synthesis include hydrogen bromide and boron tribromide, which act as catalysts in demethylation reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and other acids or bases that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azabicyclo derivatives and phenyl-substituted compounds, such as:
- 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin
- Ethyl-(m-hydroxyphenyl)dimethylammonium chloride
Uniqueness
(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
60933-46-2 |
|---|---|
Molekularformel |
C15H22BrNO |
Molekulargewicht |
312.24 g/mol |
IUPAC-Name |
3-[(1S)-6,7-dimethyl-6-azabicyclo[3.2.1]octan-1-yl]phenol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c1-11-15(12-5-3-7-14(17)9-12)8-4-6-13(10-15)16(11)2;/h3,5,7,9,11,13,17H,4,6,8,10H2,1-2H3;1H/t11?,13?,15-;/m1./s1 |
InChI-Schlüssel |
TYQOZHONWJMWPW-FFUOHJMMSA-N |
Isomerische SMILES |
CC1[C@]2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br |
Kanonische SMILES |
CC1C2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


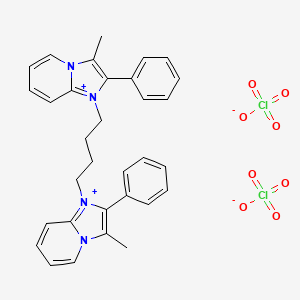

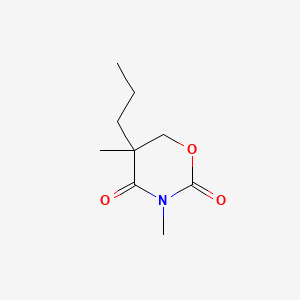
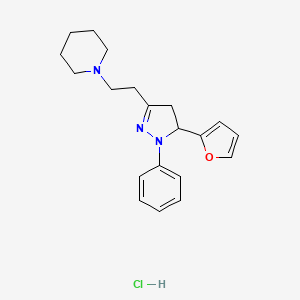

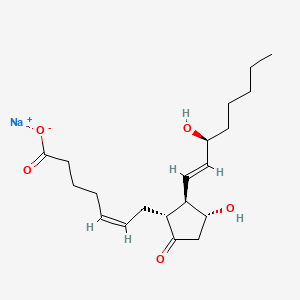

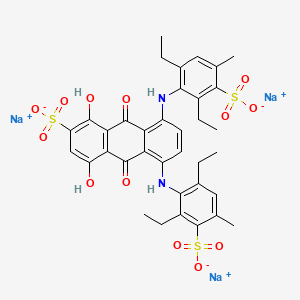

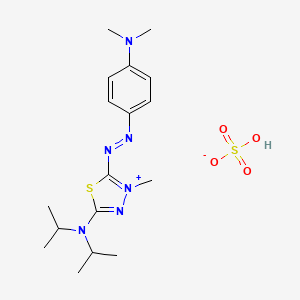

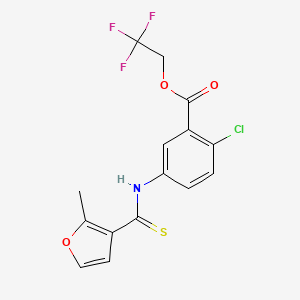

![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
